molecular formula C7H6N2S B1281500 3-Methylisothiazolo[5,4-b]pyridine CAS No. 71109-34-7

3-Methylisothiazolo[5,4-b]pyridine

Cat. No.: B1281500
CAS No.: 71109-34-7
M. Wt: 150.2 g/mol
InChI Key: LTWINMJBBFVXGY-UHFFFAOYSA-N
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Description

3-Methylisothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

3-Methylisothiazolo[5,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptors, particularly the mGlu5 receptor . This interaction is crucial as it can modulate synaptic transmission and influence various neurological processes. The compound’s ability to bind to these receptors suggests its potential use in treating neurological disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu5 receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the mGlu5 receptor, inhibiting its activity and thereby modulating synaptic transmission . This inhibition can lead to reduced excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal activity. Furthermore, the compound’s ability to influence gene expression adds another layer to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under specific circumstances . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in synaptic plasticity and neuronal excitability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic-like effects without significant side effects . At higher doses, it can lead to adverse effects such as sedation and motor impairment. These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic transformations . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall efficacy and safety profile. The involvement of specific enzymes, such as cytochrome P450, in its metabolism underscores the complexity of its biochemical interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, influencing its activity and function. Its ability to cross the blood-brain barrier is particularly noteworthy, as it allows the compound to exert its effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be found in various cellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to particular organelles. This precise localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisothiazolo[5,4-b]pyridine typically involves the cyclization of 4-acetyl-3-thiocyanopyridine with ammonia. The process begins with the preparation of 4-acetyl-3-thiocyanopyridine, which is then subjected to cyclization in the presence of ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methylisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like amines or thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Isothiazolo[3,4-b]pyridine: Another isothiazolopyridine with a different ring fusion pattern.

    3-Amino-isothiazolo[4,3-b]pyridine: A related compound with an amino group at the 3-position.

    3-Methylisothiazolo[5,4-c]pyridine: A structural isomer with a different ring fusion.

Uniqueness

3-Methylisothiazolo[5,4-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other isothiazolopyridines .

Properties

IUPAC Name

3-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWINMJBBFVXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500415
Record name 3-Methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71109-34-7
Record name 3-Methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-[1,2]thiazolo[5,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic route for 3-Methylisothiazolo[5,4-b]pyridine based on the provided research?

A1: The most efficient synthesis of this compound, as described in the research, involves subjecting 1-(2-chloropyridin-3-yl)ethanone to microwave heating at 120 °C for 15 minutes in the presence of elemental sulfur, NH₄Cl, NaOAc, and DMF. This method yielded the desired compound in a 79% yield. []

Q2: Are there alternative synthetic approaches to this compound derivatives mentioned in the research?

A2: Yes, the research also highlights the synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine as a potential pathway to access modified this compound structures. These derivatives (3a-g) were synthesized by reacting 1-(2-chloropyridin-3-yl)ethanone with appropriate primary amines under microwave irradiation in the presence of sulfur, NaOAc, and DMF. []

Q3: Does the research discuss the reactivity or potential applications of this compound?

A3: Unfortunately, the provided research primarily focuses on the synthetic methodologies for this compound and its derivatives. Information regarding its reactivity, potential applications (biological or otherwise), or structure-activity relationships is not discussed in detail. [, , ]

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